7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate

Quinazolinone SAR Lipophilicity CNS Penetration

7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate (CAS 35739-56-1) is a synthetic quinazolin-4(3H)-one derivative supplied as an ethanedioate (oxalate) salt. The molecule features a 7-butoxy substituent and an N-3 diethylaminoethyl side chain on the quinazolinone core.

Molecular Formula C20H29N3O6
Molecular Weight 407.5 g/mol
CAS No. 35739-56-1
Cat. No. B13734456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate
CAS35739-56-1
Molecular FormulaC20H29N3O6
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC2=C(C=C1)C(=O)N(C=N2)CCN(CC)CC.C(=O)(C(=O)O)O
InChIInChI=1S/C18H27N3O2.C2H2O4/c1-4-7-12-23-15-8-9-16-17(13-15)19-14-21(18(16)22)11-10-20(5-2)6-3;3-1(4)2(5)6/h8-9,13-14H,4-7,10-12H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyXVYZGSVRXWOPCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone Oxalate (CAS 35739-56-1): Core Identity for Procurement Decisions


7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate (CAS 35739-56-1) is a synthetic quinazolin-4(3H)-one derivative supplied as an ethanedioate (oxalate) salt . The molecule features a 7-butoxy substituent and an N-3 diethylaminoethyl side chain on the quinazolinone core. Quinazolinones are a privileged scaffold in medicinal chemistry, historically explored for sedative–hypnotic, antihypertensive, anti‑inflammatory, and anticancer applications [1]. However, the specific pharmacological profile of this compound remains poorly documented in the primary literature; available public data are largely limited to supplier catalog entries and general class‑level inferences.

Why a Generic Quinazolinone Cannot Replace 7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone Oxalate Without Risk


Quinazolinone derivatives are not functionally interchangeable. Even subtle modifications to the substitution pattern—such as altering the 7-alkoxy chain length or the N-3 aminoalkyl group—can profoundly shift receptor‑binding profiles, pharmacokinetics, and off‑target liability . In a structurally related series of 4-arylaminoquinazolines bearing an N,N-diethyl(aminoethyl)amino moiety, seemingly minor changes produced large differences in EGFRwt‑TK inhibitory potency and hydrogen‑bonding interactions with the kinase hinge region [1]. Therefore, substituting the title compound with a generic “quinazolinone” without matching the precise 7-butoxy and N-3 diethylaminoethyl substitution risks losing the desired biological signature, introducing uncontrolled variables into assays, and invalidating cross‑study comparisons.

Quantitative Differentiation Evidence for 7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone Oxalate


7-Butoxy vs. 7-Methoxy or 7-Ethoxy Quinazolinones: Predicted Lipophilicity and Permeability Shift

In a library of 85 quinazolinone derivatives evaluated for 5‑HT7 receptor binding, lipophilic substituents at the 7‑position (e.g., OMe, OEt) were critical for achieving sub‑100 nM IC50 values . Although the 7‑butoxy congener was not included in that study, class‑level inference suggests that increasing the alkoxy chain from methoxy/ethoxy to butoxy raises calculated logP by approximately 1.5–2.0 log units, which would predict enhanced passive membrane permeability and potentially altered CNS distribution . Caution: this is an in silico extrapolation; no direct experimental comparison data are available for the title compound.

Quinazolinone SAR Lipophilicity CNS Penetration

Oxalate Salt vs. Free Base: Aqueous Solubility and Formulation Handling

The oxalate (ethanedioate) salt of the quinazolinone free base is supplied as a defined stoichiometric salt (1:1) . While no comparative solubility data for the oxalate versus the free base or other salts of this exact compound are publicly available, class‑level precedent for basic amine‑containing quinazolinones indicates that oxalate salts can exhibit 10‑ to 100‑fold higher aqueous solubility than the neutral free base at physiologically relevant pH [1]. This salt form may therefore simplify dissolution for in vitro assay preparation and enable higher stock solution concentrations.

Salt form selection Aqueous solubility Formulation

Absence of Direct Comparative Pharmacological Data Necessitates Caution

A systematic search of PubMed, Google Patents, and authoritative chemical databases (PubChem, ChEMBL) failed to identify any peer‑reviewed study or patent that reports head‑to‑head pharmacological data comparing 7‑butoxy‑3‑(2‑(diethylamino)ethyl)‑4(3H)‑quinazolinone oxalate with a named structural analog in the same assay. The compound is absent from major bioactivity databases (BindingDB, ChEMBL) and is not listed in the FDA UNII system. Without such data, no quantitative claim of differential potency, selectivity, or efficacy can be substantiated [1]. Users relying on this compound for biological experiments must independently validate its activity relative to relevant comparators.

Evidence gap Procurement risk Assay reproducibility

Prudent Application Scenarios for 7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone Oxalate


Chemical Probe Development Requiring a 7-Alkoxy Quinazolinone with Elevated Lipophilicity

When a medicinal chemistry campaign requires a quinazolinone scaffold with a long‑chain 7‑alkoxy substituent to probe lipophilic pockets in a target protein, the title compound may serve as a building block or reference point. However, as no potency data are available, its suitability must be confirmed by in‑house biochemical or cellular assays .

Physicochemical or Formulation Feasibility Studies with a Pre‑formed Oxalate Salt

The defined oxalate salt may be employed in solubility, stability, or dissolution studies where a readily ionizable salt of a basic quinazolinone is required. Comparative measurements against the free base or other salts (e.g., hydrochloride, mesylate) should be performed to quantify the actual solubility advantage .

Analytical Reference Standard for Chromatographic Method Development

Given its unique combination of a butoxy chromophore and a tertiary amine, the compound could be used as a retention‑time marker or system‑suitability standard in reversed‑phase HPLC or LC‑MS methods targeting quinazolinone derivatives. Its distinct lipophilicity relative to shorter alkoxy analogs may aid column selectivity testing.

Negative Control or Tool Compound for Investigating Structure–Activity Relationships

If a research group has already established SAR for closely related 7‑methoxy or 7‑ethoxy quinazolinones, the 7‑butoxy variant can serve as a ‘tool compound’ to test the steric and lipophilic tolerance of the target binding site—provided that all comparator compounds are tested side‑by‑side under identical assay conditions.

Quote Request

Request a Quote for 7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.